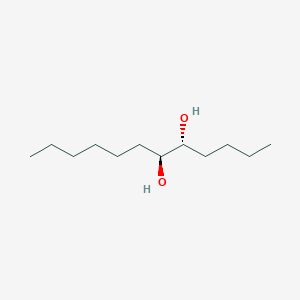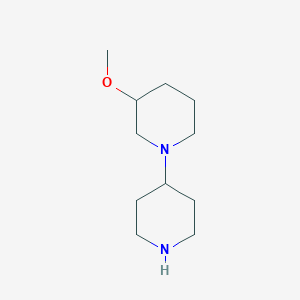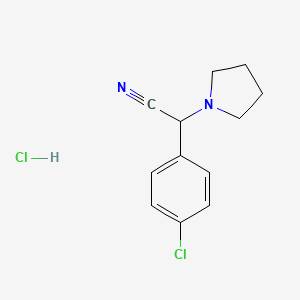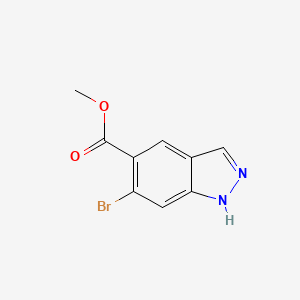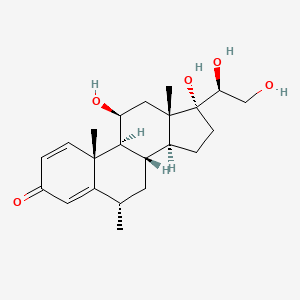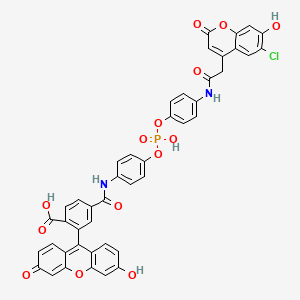
CPF4, PDE-FRET-Sensor
Descripción general
Descripción
CPF4, PDE-FRET-Sensor is an enzyme-cleavable FRET sensor molecule used for the ratiometric measurement of Phosphodiesterase activity .
Molecular Structure Analysis
CPF4, PDE-FRET-Sensor has a complex molecular structure with a total of 97 bonds, including 69 non-H bonds, 40 multiple bonds, 11 rotatable bonds, 10 double bonds, 30 aromatic bonds, 8 six-membered rings, and 3 ten-membered rings . It contains 1 carboxylic acid (aromatic), 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic), 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
CPF4, PDE-FRET-Sensor has a molecular formula of C44H28ClN2O14P . It contains a total of 90 atoms, including 28 Hydrogen atoms, 44 Carbon atoms, 2 Nitrogen atoms, 14 Oxygen atoms, 1 Phosphorous atom, and 1 Chlorine atom .Aplicaciones Científicas De Investigación
Diagnostic and Monitoring Applications
CPF4 and PDE-FRET sensors have emerged as significant tools in the field of diagnostics and monitoring within biological systems. These sensors, based on the principle of Fluorescence Resonance Energy Transfer (FRET), have proven to be crucial in detecting and monitoring various biological processes.
Disease-Related Biomarkers Detection CPF4, a ratiometric fluorescent sensor molecule for phosphodiesterase activity based on FRET, exhibits significant spectral shifts upon interaction with its target molecules. This quality makes it an efficient tool for detecting disease-related genes and biomarkers. The energy transfer mechanism in CPF4, involving a coumarin donor and a fluorescein acceptor, is leveraged for the detection of disease-related genes, including DNA single nucleotide polymorphisms, methylation, and mutation. The specific conformation-sensitive properties of related compounds are also utilized for developing diagnostic methods toward bacteria and cancer cells. The high dynamic range and signal amplification effect offered by these sensors amplify their diagnostic capabilities significantly (Wang & Lv, 2013) (Takakusa et al., 2002).
Intracellular cGMP Monitoring The temporal and spatial resolution attained with CPF4 and related FRET sensors are superior to existing techniques, allowing direct recording and imaging of rapid signaling events in living mammalian cells. This is especially relevant in monitoring cyclic GMP (cGMP) based on cGMP binding domains from cGMP-dependent protein kinase I (GKI) and from phosphodiesterases (PDEs). The high sensitivity and real-time monitoring capability make these sensors invaluable for biological research and medical diagnostics (Nikolaev, Gambaryan, & Lohse, 2005).
Strain and Stress Monitoring
CPF4 and PDE-FRET sensors have also found applications in the field of material sciences and engineering, particularly in the development of sensitive strain sensors for various applications.
Porous Strain Sensor Development In the realm of wearable technology and electronic skins, CPF4-based sensors have been instrumental in creating devices with excellent linearity, wide strain range, and minimal electrical hysteresis. These qualities are crucial for real-time monitoring of human motions, highlighting the sensor's potential in various practical applications, including health monitoring systems and human-machine interfaces (Xia et al., 2021).
Stress Monitoring in Cellular Structures FRET-based sensors have been utilized to measure gradients of constitutional stresses in cellular structures, such as actinin and actin in stem cells. This application is significant in understanding cellular mechanics and can be pivotal in stem cell research, shedding light on stress changes during differentiation and dedifferentiation processes (Meng, Guo, & Sachs, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYIGFTWKHIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClN2O14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CPF4, PDE-FRET-Sensor | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



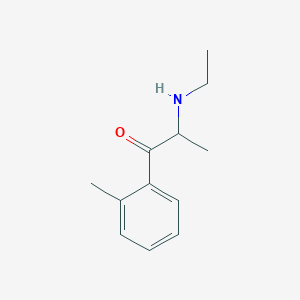
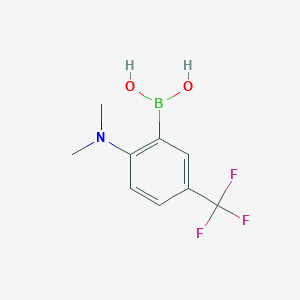
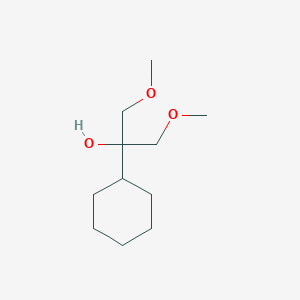
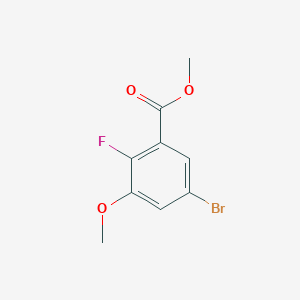
![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)
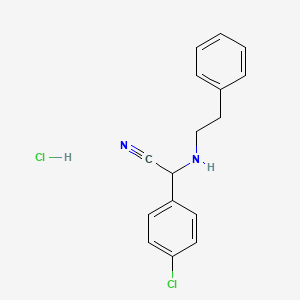
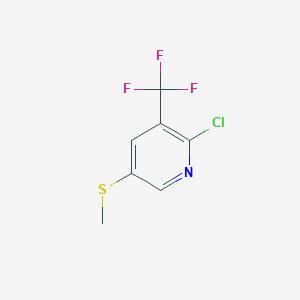
![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)
